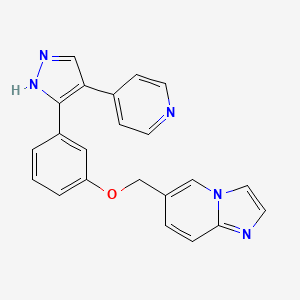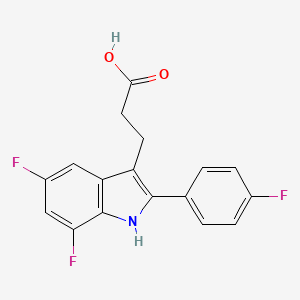
LolCDE-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LolCDE-IN-2 is a novel inhibitor targeting the ATP-binding cassette (ABC) transporter LolCDE, which is essential for lipoprotein trafficking in Gram-negative bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LolCDE-IN-2 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and continuous flow reactors. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
LolCDE-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
LolCDE-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the mechanisms of lipoprotein trafficking in Gram-negative bacteria.
Biology: Employed in research to understand bacterial physiology and the role of lipoproteins in bacterial growth and antibiotic resistance.
Medicine: Investigated for its potential as a novel antibiotic to combat multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial membrane proteins.
Mecanismo De Acción
LolCDE-IN-2 exerts its effects by inhibiting the ABC transporter LolCDE, which is responsible for extracting and transporting lipoproteins in Gram-negative bacteria. The compound binds to the transporter, preventing the normal trafficking of lipoproteins and disrupting bacterial cell envelope biogenesis. This inhibition leads to the accumulation of lipoproteins in the inner membrane, ultimately affecting bacterial growth and viability.
Comparación Con Compuestos Similares
Similar Compounds
G0507: Another inhibitor of the LolCDE transporter, identified for its ability to bind to LolCDE and stimulate its ATPase activity.
Lolamicin: A selective inhibitor that targets the LolCDE complex and has shown efficacy against multidrug-resistant bacteria.
Uniqueness of LolCDE-IN-2
This compound is unique due to its specific binding affinity and mechanism of action. Unlike other inhibitors, this compound has been shown to effectively inhibit lipoprotein trafficking without significantly altering the bacterial membrane composition. This specificity makes it a promising candidate for further development as an antibacterial agent.
Propiedades
Fórmula molecular |
C22H17N5O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
6-[[3-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C22H17N5O/c1-2-18(22-20(13-25-26-22)17-6-8-23-9-7-17)12-19(3-1)28-15-16-4-5-21-24-10-11-27(21)14-16/h1-14H,15H2,(H,25,26) |
Clave InChI |
YLDQINRBVJGXGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=CN3C=CN=C3C=C2)C4=C(C=NN4)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)


![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)



![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

